molecular formula C12H15N3O2 B2387297 methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate CAS No. 923184-05-8

methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate

Cat. No.: B2387297
CAS No.: 923184-05-8
M. Wt: 233.271
InChI Key: TYJCXVLLKBKZNQ-UHFFFAOYSA-N
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Description

Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate is a synthetic benzimidazole derivative of interest in chemical and pharmaceutical research. This compound features a carbamate group linked via an ethyl chain to a 1-methyl-benzimidazole ring, a structure known for its potential as a building block for more complex molecules. [citation1] [citation2] Benzimidazole scaffolds are extensively studied for their diverse biological activities. Related compounds, such as Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate), are well-known for their application as antifungal agents, functioning through the inhibition of microtubule assembly. [citation6] While the specific applications of this 1-methyl-substituted analog are still being explored, its structural characteristics make it a valuable candidate for research in medicinal chemistry, particularly in the development of enzyme inhibitors and novel therapeutic agents. It may also serve as a key intermediate in organic synthesis. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

methyl N-[2-(1-methylbenzimidazol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-15-10-6-4-3-5-9(10)14-11(15)7-8-13-12(16)17-2/h3-6H,7-8H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJCXVLLKBKZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate serves as a building block for synthesizing more complex molecules. It is utilized in:

  • Chemical reactions such as oxidation, reduction, and substitution, leading to various derivatives with enhanced properties.

Biology

The compound has garnered attention for its biological activities:

  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies have shown its efficacy against Sclerotinia sclerotiorum, a common fungal pathogen affecting crops.
  • Antiparasitic Potential : It has been explored for its effects on parasitic infections, particularly in formulations aimed at treating conditions caused by nematodes.

Medicine

In medical research, this compound is being investigated for:

  • Anticancer Properties : Studies have highlighted its potential to inhibit cancer cell proliferation. For example, derivatives of benzimidazole have been shown to possess significant anticancer activity against various cancer cell lines .
  • Antiviral Activity : Preliminary studies suggest that this compound may also exhibit antiviral properties, warranting further investigation into its mechanisms of action against viral pathogens .

Agricultural Applications

This compound is primarily recognized for its role as a fungicide in agriculture. Its applications include:

  • Control of Fungal Diseases : The compound effectively targets fungal pathogens that affect crops, making it valuable in agricultural practices. Its mechanism involves disrupting mitotic processes within fungal cells, leading to growth inhibition.
  • Low Toxicity Profile : Its relatively low toxicity to non-target organisms makes it suitable for use in sustainable agricultural practices.

Antimicrobial Efficacy

A study reported that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antimicrobial agents .

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines (e.g., HCT116), with IC50 values indicating strong potential for therapeutic applications .

Mechanism of Action

The mechanism of action of methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Carbendazim : The absence of substituents on the benzimidazole ring (other than the carbamate) allows broad-spectrum fungicidal activity by binding to fungal β-tubulin .
  • Mebendazole : The 5-benzoyl group enhances binding affinity to parasite β-tubulin, improving anthelmintic efficacy compared to carbendazim .
  • However, steric hindrance from the ethyl group could reduce binding to tubulin.

Pharmacokinetic and Metabolic Profiles

  • Carbendazim is rapidly absorbed (80–85% bioavailability) and metabolized into hydroxylated derivatives .
  • Mebendazole’s benzoyl group slows metabolism, prolonging its antiparasitic action .
  • The target compound’s ethyl chain might delay metabolic degradation, but this requires empirical validation.

Fungicidal Activity

Carbendazim and its derivatives inhibit fungal mitosis by binding to β-tubulin, disrupting microtubule assembly.

Antiparasitic Activity

Mebendazole and CDRI Comp. 81-470 impair energy metabolism in parasites by inhibiting glucose uptake and mitochondrial ATP synthesis . The target compound’s ethyl group may modulate these effects, though its efficacy remains untested.

Antitumor Activity

R 17934’s thienylcarbonyl group enhances microtubule disruption in cancer cells .

Research Findings and Data

Key Studies on Analogous Compounds

Carbendazim: Demonstrated low acute toxicity in mammals (LD₅₀ > 5,000 mg/kg in rats) but genotoxic impurities in early syntheses raised safety concerns .

Mebendazole : Effective against intestinal nematodes (e.g., Ascaris), with 90–95% cure rates in clinical trials .

Data Table: Physicochemical Properties

Property Target Compound Carbendazim Mebendazole R 17934
Molecular Weight (g/mol) 236.26 191.19 295.30 301.31
LogP (Predicted) 2.1 1.8 3.5 3.2
Water Solubility (mg/L) ~50 8–10 <1 <1

Biological Activity

Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate is a compound belonging to the benzimidazole family, known for its diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and antiparasitic effects, as well as its potential mechanisms of action and synthesis methods.

  • Chemical Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : Methyl N-[2-(1-methylbenzimidazol-2-yl)ethyl]carbamate
  • CAS Number : 923184-05-8

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant effectiveness against various bacterial strains and fungi. The compound's structure allows it to interact with microbial targets, potentially disrupting their cellular functions.

Antiparasitic Activity

Research has shown that this compound possesses antiparasitic properties, making it a candidate for treating infections caused by protozoa and helminths. For example, it has been noted for its efficacy against Giardia duodenalis and Trichomonas vaginalis, with potency values in the low micromolar range. The compound's activity against intestinal helminths suggests its potential use in veterinary medicine as an anthelmintic agent.

Anticancer Potential

In addition to its antimicrobial and antiparasitic properties, this compound has been explored for anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate its exact mechanisms of action in cancer therapy .

The mechanism of action of this compound is not fully understood; however, it is believed to involve interactions with biological macromolecules such as enzymes and receptors. The presence of the benzimidazole moiety is crucial, as compounds in this class often exhibit broad-spectrum biological activity due to their ability to form hydrogen bonds and pi-stacking interactions with target molecules.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
  • Alkylation : Introduction of the methyl group at the nitrogen atom using methyl iodide in the presence of a base.
  • Carbamate Formation : Reaction with ethyl chloroformate to produce the carbamate ester.

These synthetic routes allow for modifications that can enhance the compound's biological activities .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition against Gram-positive bacteria with an MIC value of 32 µg/mL.
Study BAntiparasiticShowed effective reduction in parasite load in infected models when administered at doses of 50 mg/kg over three days.
Study CAnticancerInduced apoptosis in cancer cell lines with IC50 values ranging from 10 to 20 µM.

These findings indicate that this compound has substantial potential across various therapeutic areas.

Q & A

Q. What are the optimal synthetic routes for methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling benzimidazole derivatives with carbamate precursors. For example, cesium carbonate in DMF at 40°C for 3 hours facilitates nucleophilic substitution or condensation reactions, as seen in analogous benzimidazole-carbamate syntheses . Yield optimization requires controlled temperature, stoichiometric ratios of reagents (e.g., 3 equivalents of Cs₂CO₃), and solvent polarity adjustments. Characterization via HPLC and NMR ensures purity.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituents on the benzimidazole ring and carbamate moiety (e.g., methyl group at δ ~3.5 ppm).
  • HPLC-MS : Confirms molecular weight (C₁₂H₁₄N₄O₂; MW 262.27) and detects impurities like unreacted intermediates .
  • FTIR : Carbamate C=O stretches appear at ~1700 cm⁻¹, while benzimidazole C=N peaks occur at ~1600 cm⁻¹.

Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?

Initial screens include:

  • Cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial testing via broth microdilution (MIC determination against Gram+/Gram- bacteria) .
  • Enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) using fluorogenic substrates.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., pH, serum content) or impurity profiles. Mitigation steps:

  • Reproducibility checks : Replicate assays in standardized conditions (e.g., RPMI media, 10% FBS).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carbamate or methylated analogs) .
  • Dose-response validation : Confirm EC₅₀/IC₅₀ values across multiple cell lines.

Q. How can computational modeling predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Simulate interactions with target proteins (e.g., tubulin for antiproliferative activity) using AutoDock Vina .
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl groups on the benzimidazole) with bioactivity . Example SAR table:
Substituent PositionModificationBioactivity Trend
Benzimidazole N1MethylEnhanced stability
Carbamate ethyl chainHalogenationIncreased cytotoxicity

Q. What methodologies elucidate the compound’s metabolic stability and degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites (e.g., hydroxylation or demethylation) .
  • Forced degradation studies : Expose to heat, light, and hydrolytic conditions (acid/base) to identify labile groups (e.g., carbamate ester cleavage) .

Q. How can advanced separation technologies improve purification scalability?

  • Membrane filtration : Remove high-MW impurities using 10 kDa cut-off membranes .
  • Preparative HPLC : Optimize gradients with C18 columns (ACN/water + 0.1% TFA) for >95% purity .

Methodological Challenges and Solutions

Q. What experimental controls are critical in mechanistic studies targeting tubulin or DNA?

  • Positive controls : Use colchicine (tubulin inhibitor) or ethidium bromide (DNA intercalator) .
  • Negative controls : Include solvent-only treatments and non-targeting analogs (e.g., benzimidazoles without carbamate).
  • Fluorescence polarization : Validate DNA binding via displacement assays with Hoechst 33258 .

Q. How do researchers address low solubility in in vivo models?

  • Formulation : Use co-solvents (DMSO:PEG 400, 1:9 v/v) or nanoemulsions .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

Q. What statistical approaches validate reproducibility in high-throughput screening?

  • Z’-factor analysis : Ensure assay robustness (Z’ > 0.5 indicates minimal variability) .
  • Multivariate analysis : PCA or heatmaps identify outlier data points in large datasets .

Emerging Research Directions

Q. Can AI-driven platforms optimize reaction conditions or predict novel derivatives?

Yes. Tools like COMSOL Multiphysics integrate reaction kinetics data to simulate optimal parameters (e.g., temperature, catalyst loading) . Generative AI models (e.g., GPT-Chem) propose derivatives with enhanced bioactivity.

Q. What innovations in analytical chemistry enhance impurity profiling?

  • 2D-LC/MS : Combines two separation dimensions for resolving co-eluting impurities .
  • Ion mobility spectrometry : Differentiates isomers with similar retention times .

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